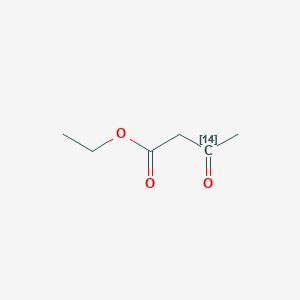

ethyl 3-oxo(314C)butanoate

Description

Historical Evolution of Academic Inquiry into Ethyl 3-Oxobutanoate Chemistry

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776) or acetoacetic ester, has long been a cornerstone of organic synthesis. foodb.caoxfordreference.com First prepared in the 19th century, its discovery and the subsequent elucidation of its chemical properties, particularly its keto-enol tautomerism, were pivotal moments in the development of organic chemistry. oxfordreference.com This tautomerism, where the compound exists as an equilibrium mixture of the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl 3-hydroxybut-2-enoate), has been a subject of extensive study, with thermodynamic properties of both forms being investigated. umsl.edu Historically, it has been widely used as a key starting material for the synthesis of a diverse range of compounds due to the reactivity of its methylene (B1212753) group and its dicarbonyl functionality. solubilityofthings.com Its preparation by reacting ethyl ethanoate with sodium or sodium ethoxide is a classic reaction in organic chemistry. oxfordreference.com

Significance of Ethyl 3-Oxobutanoate in Contemporary Organic and Biochemical Research

The importance of ethyl 3-oxobutanoate extends into modern research, where it continues to be a versatile building block in the synthesis of complex molecules. solubilityofthings.com It serves as a crucial intermediate in the production of various pharmaceuticals, including analgesics, antibiotics, and antimalarial agents, as well as agrochemicals. foodb.casolubilityofthings.com Its utility is demonstrated in the synthesis of heterocyclic compounds like pyrazoles and pyridines, which are fundamental structures in many biologically active molecules. nbinno.com Beyond its role in synthesis, ethyl 3-oxobutanoate and its derivatives have been investigated for their own biological activities, with some showing potential as antimicrobial, antitumor, anti-inflammatory, and antioxidant agents. nbinno.comfrontiersin.org The compound is also found naturally in some fruits, contributing to their flavor and aroma, and is used as a flavoring agent in the food industry. foodb.casolubilityofthings.com

Fundamental Concepts of Isotopic Labeling in Chemical and Biological Investigations

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, metabolic pathway, or biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule with their isotope, which has the same number of protons but a different number of neutrons. musechem.com These labeled molecules, or isotopologues, are chemically almost identical to their unlabeled counterparts but can be detected due to their different mass, vibrational modes, or radioactivity. wikipedia.org This allows researchers to study molecular transformations, elucidate complex mechanisms, and quantify compounds with high precision. wikipedia.orgstudysmarter.co.uk Both stable (e.g., ¹³C, ¹⁵N, ²H) and radioactive (e.g., ¹⁴C, ³H) isotopes are used. musechem.com

Carbon is the backbone of most organic and biological molecules, making its isotopes, particularly ¹³C (stable) and ¹⁴C (radioactive), invaluable for research. musechem.comsymeres.com The rationale for using carbon isotopic enrichment stems from the ability to track the fate of carbon atoms within a molecule. studysmarter.co.uk ¹⁴C is particularly useful because it is a radioactive isotope with a long half-life, and its decay emits radiation that is readily detectable, even at very low concentrations. musechem.comchemicalsknowledgehub.com This high sensitivity makes it ideal for tracing studies in complex biological systems. chemicalsknowledgehub.com The natural abundance of ¹⁴C is very low, so introducing a ¹⁴C-labeled compound results in a significant and easily measurable signal. climate.govmit.edu This allows for detailed studies of drug metabolism (absorption, distribution, metabolism, and excretion - ADME), reaction kinetics, and metabolic pathways. symeres.comchemicalsknowledgehub.com

Positional isotopic labeling involves placing an isotopic label at a specific atom within a molecule. wikipedia.org This strategy is crucial for obtaining detailed information about reaction mechanisms and metabolic pathways. nih.govfiveable.me By labeling a specific position, researchers can follow the transformation of that particular part of the molecule, determining which bonds are broken and formed during a reaction. wikipedia.org This is essential for distinguishing between different possible reaction pathways. nih.gov In metabolic studies, positional labeling helps to understand how different parts of a molecule are processed and can reveal metabolic scrambling, where atoms are rearranged within the molecule. nih.gov The choice of the labeling position is critical to ensure that the label is not lost during the metabolic process being studied. chemicalsknowledgehub.com

Scope and Objectives of Research on Ethyl 3-Oxo(3-¹⁴C)butanoate

The specific labeling of ethyl 3-oxobutanoate at the C-3 position with ¹⁴C creates a powerful tool for a range of scientific investigations. The primary objective of using ethyl 3-oxo(3-¹⁴C)butanoate is to trace the fate of the keto-carbonyl carbon atom in various chemical and biological processes.

Key research objectives include:

Elucidation of Reaction Mechanisms: In organic synthesis, this labeled compound can be used to unravel the mechanisms of reactions involving the ketone group. By tracking the ¹⁴C label, chemists can determine the precise pathway of bond formation and cleavage at this position.

Metabolic Pathway Analysis: In biochemistry, ethyl 3-oxo(3-¹⁴C)butanoate can be introduced into biological systems to study the metabolism of ketone bodies and related compounds. The ¹⁴C label allows researchers to follow the incorporation of the C-3 carbon into other molecules, providing insights into pathways such as the citric acid cycle and fatty acid synthesis.

Enzyme Kinetics and Inhibition Studies: The labeled substrate can be used to study the kinetics of enzymes that act on ethyl 3-oxobutanoate or similar substrates. It can also be employed to investigate the mechanism of enzyme inhibitors that target the active site where the ketone group binds.

Biosynthesis Studies: This isotopologue can be used as a precursor in studies aimed at understanding the biosynthesis of natural products where an acetoacetyl unit is a building block.

The research conducted with ethyl 3-oxo(3-¹⁴C)butanoate provides fundamental knowledge about the chemical reactivity and biological roles of this important class of compounds.

Data Tables

Table 1: Physicochemical Properties of Ethyl 3-Oxobutanoate

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₃ | biosynth.com |

| Molar Mass | 130.14 g/mol | biosynth.com |

| Appearance | Colorless liquid | oxfordreference.com |

| Odor | Pleasant | oxfordreference.com |

| Density | 1.03 g/cm³ | biosynth.com |

| Melting Point | < -80 °C | oxfordreference.com |

| Boiling Point | 180.4 °C | oxfordreference.com |

| Flash Point | 73.5 °C | biosynth.com |

Table 2: Comparison of Commonly Used Carbon Isotopes in Labeling

| Isotope | Natural Abundance | Type | Key Features & Applications | Reference |

| ¹²C | ~98.9% | Stable | The most common, non-radioactive carbon isotope. | climate.gov |

| ¹³C | ~1.1% | Stable | Non-radioactive, detectable by NMR and mass spectrometry. Used in metabolic flux analysis and structural studies. | wikipedia.orgsymeres.com |

| ¹⁴C | Trace amounts | Radioactive | Long half-life (5730 years), emits beta particles. Used for highly sensitive tracing in metabolic studies (ADME) and radiocarbon dating. | musechem.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

ethyl 3-oxo(314C)butanoate |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+2 |

InChI Key |

XYIBRDXRRQCHLP-RHRFEJLCSA-N |

Isomeric SMILES |

CCOC(=O)C[14C](=O)C |

Canonical SMILES |

CCOC(=O)CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Oxobutanoate and Its Isotopologues

Stereoselective and Asymmetric Synthesis of Ethyl 3-Oxobutanoate Derivatives

The creation of chiral centers with high fidelity is a cornerstone of modern synthetic chemistry. Methodologies for the stereoselective and asymmetric synthesis of ethyl 3-oxobutanoate derivatives have evolved significantly, offering precise control over the three-dimensional arrangement of atoms.

Enantioselective Reductions and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the enantioselective reduction of the keto group in ethyl 3-oxobutanoate and its derivatives. Enzymes, such as carbonyl reductases, and whole-cell systems, like Baker's yeast (Saccharomyces cerevisiae), are widely employed due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.

Carbonyl reductases, often sourced from various microorganisms, can produce chiral alcohols with high enantiomeric excess (e.e.). For instance, these enzymes can selectively reduce the carbonyl group to yield either the (R)- or (S)-3-hydroxybutanoate ester, depending on the specific enzyme used.

Baker's yeast is a readily available and cost-effective biocatalyst for the asymmetric reduction of β-keto esters. The reduction of ethyl 3-oxobutanoate using Baker's yeast typically yields (S)-ethyl 3-hydroxybutanoate, a valuable chiral building block. The stereochemical outcome can sometimes be influenced by reaction conditions such as temperature, substrate concentration, and the presence of additives.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) |

| Carbonyl Reductase (example) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% |

| Baker's Yeast (S. cerevisiae) | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | Often >95% |

Chiral Auxiliary and Organocatalytic Strategies

In addition to biocatalysis, chiral auxiliaries and organocatalysis offer robust strategies for the asymmetric synthesis of ethyl 3-oxobutanoate derivatives.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, an achiral ethyl 3-oxobutanoate derivative can be reacted with a chiral amine to form a chiral enamine. Subsequent alkylation of this enamine proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Hydrolysis of the resulting product removes the auxiliary and furnishes the chiral α-substituted β-keto ester.

Organocatalysis utilizes small organic molecules as catalysts to promote asymmetric transformations. This field has provided innovative approaches to the synthesis of chiral ethyl 3-oxobutanoate derivatives. For example, chiral primary or secondary amines can catalyze the Michael addition of ethyl 3-oxobutanoate to α,β-unsaturated aldehydes, leading to the formation of chiral adducts with high enantioselectivity. These reactions often proceed through the formation of chiral enamine or iminium ion intermediates.

Isotopic Labeling Synthesis Techniques for Carbon-Enriched Ethyl 3-Oxobutanoate

Isotopically labeled compounds are indispensable tools in a wide array of scientific disciplines, including mechanistic studies, metabolic pathway elucidation, and medical imaging. The synthesis of carbon-enriched ethyl 3-oxobutanoate, particularly with ¹³C and ¹⁴C, requires strategic planning and specialized techniques.

Strategic Precursor Selection for Regioselective [¹³C] and [¹⁴C] Incorporation

The regioselective incorporation of carbon isotopes into the ethyl 3-oxobutanoate backbone hinges on the careful selection of labeled starting materials. The classic Claisen condensation, a fundamental reaction for the formation of β-keto esters, provides a versatile platform for introducing carbon labels at specific positions.

For instance, to synthesize ethyl 3-oxo-[3-¹⁴C]butanoate , one could employ a Claisen condensation between ethyl acetate (B1210297) and [¹⁴C]acetyl chloride (as a precursor to ethyl [2-¹⁴C]acetate). The reaction mechanism dictates that the labeled acetyl group will form the keto-carbonyl and the adjacent methyl group of the final product.

Similarly, labeling at other positions can be achieved by using appropriately labeled precursors:

[2-¹³C] or [2-¹⁴C] labeling: Can be achieved by using ethyl [2-¹³C/¹⁴C]acetate as the starting material in a Claisen condensation.

[4-¹³C] or [4-¹⁴C] labeling: This would require a more elaborate synthetic route, potentially starting from a labeled three-carbon unit that is then elongated.

| Desired Labeled Position | Key Labeled Precursor for Claisen Condensation |

| Carbon-2 (α-carbon) | Ethyl [2-¹³C/¹⁴C]acetate |

| Carbon-3 (keto-carbonyl) | [¹⁴C]Acetyl chloride (to form ethyl [2-¹⁴C]acetate) |

Radiosynthesis of Carbon-14 (B1195169) Labeled Variants for Tracer Applications

The synthesis of ¹⁴C-labeled ethyl 3-oxobutanoate is of particular importance for its use as a radiotracer in biological and environmental studies. The low energy of the β-particles emitted by ¹⁴C makes it relatively safe to handle while allowing for sensitive detection.

The synthesis of ethyl 3-oxo(3-¹⁴C)butanoate can be accomplished via the Claisen condensation of two molecules of ethyl acetate, where one of the molecules is labeled at the carbonyl carbon of the acetyl group (ethyl [1-¹⁴C]acetate). This reaction is typically carried out in the presence of a strong base like sodium ethoxide. The resulting product will have the ¹⁴C label specifically at the C-3 (keto) position. The relatively long half-life of ¹⁴C (5730 years) makes these labeled compounds suitable for long-term tracer studies.

Deuteration and Other Stable Isotope Labeling Methods for Mechanistic Studies

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), is a powerful technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes, can provide valuable insights into bond-breaking and bond-forming steps.

In the context of ethyl 3-oxobutanoate, deuterium labeling has been instrumental in studying the kinetics and mechanism of keto-enol tautomerism. The α-methylene protons (at the C-2 position) of ethyl 3-oxobutanoate are acidic and can be exchanged for deuterium by treatment with a deuterated solvent, such as methanol-d₄ (CD₃OD), often in the presence of a catalytic amount of acid or base. ed.govunirioja.es

By monitoring the rate of deuterium incorporation using techniques like NMR spectroscopy, researchers can gain a quantitative understanding of the tautomerization process. ed.gov This information is crucial for understanding the reactivity of β-keto esters in various chemical transformations.

Novel Catalytic Systems in Ethyl 3-Oxobutanoate Synthesis

The traditional synthesis of ethyl 3-oxobutanoate relies on the Claisen condensation of ethyl acetate, which typically requires strong bases like sodium ethoxide. libretexts.org Modern synthetic chemistry has focused on developing more efficient and selective catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions and the generation of stoichiometric byproducts.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

While the direct synthesis of ethyl 3-oxobutanoate via transition metal-catalyzed reactions is not extensively documented, these catalysts play a significant role in reactions involving this β-keto ester. For instance, palladium-catalyzed arylation of ethyl acetoacetate (B1235776) has been shown to produce 2-arylacetic acid esters. csu.edu.au This reaction proceeds through the formation of an arylated acetoacetate intermediate, which is then de-acylated under the basic reaction conditions. The yield of the final product is influenced by the choice of ligand and the stoichiometry of the reactants. For example, using specific biphenyl (B1667301) phosphine (B1218219) ligands can lead to high yields of the arylated product. csir.co.za

Indium(III) triflate has been used as a catalyst in the reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene, demonstrating the utility of transition metals in functionalizing derivatives of ethyl 3-oxobutanoate. orgsyn.org These examples highlight the potential for transition metal catalysts to mediate complex transformations of the ethyl 3-oxobutanoate scaffold, even if their direct application in its synthesis from simple precursors is less common.

Organocatalysis and Enzyme-Mimetic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of reactions involving ethyl 3-oxobutanoate, organocatalysts have been successfully employed. For example, the Hantzsch dihydropyridine (B1217469) synthesis, which utilizes ethyl acetoacetate, can be efficiently catalyzed by organocatalysts like guanidine (B92328) hydrochloride, leading to good yields of dihydropyridine derivatives. derpharmachemica.com

Enzymatic and enzyme-mimetic systems offer a green and highly selective approach to the synthesis and transformation of β-keto esters. Lipases, for instance, have been used in the transesterification of ethyl acetoacetate. google.comgoogle.com A particularly eco-friendly method for synthesizing ethyl acetoacetate involves the lipase-catalyzed transesterification of ethyl acetate with acetylacetone, with Candida antarctica lipase (B570770) B (CALB) achieving a 93% yield under optimized, solvent-free conditions. This biocatalytic approach presents a sustainable alternative to the traditional Claisen condensation.

Derivatization and Functionalization Strategies for Complex Scaffold Construction

The presence of a reactive methylene (B1212753) group and two carbonyl functionalities makes ethyl 3-oxobutanoate a versatile building block for the construction of more complex molecules. A wide range of derivatization and functionalization strategies have been developed to exploit its reactivity.

Alkylation and Acylation Reactions of the β-Keto Ester Moiety

The α-carbon of ethyl 3-oxobutanoate is readily deprotonated to form a nucleophilic enolate, which can participate in alkylation and acylation reactions. The acetoacetic ester synthesis is a classic example where alkylation of the enolate with an alkyl halide is a key step in the preparation of ketones. libretexts.orglibretexts.org The reaction is typically carried out using a base such as sodium ethoxide to generate the enolate.

Acylation of ethyl acetoacetate can be achieved using acyl chlorides in the presence of a base. These reactions provide access to a variety of β-dicarbonyl compounds, which are valuable synthetic intermediates.

Below is a table summarizing representative alkylation reactions of ethyl 3-oxobutanoate:

| Alkylating Agent | Base | Catalyst/Conditions | Product | Yield (%) | Reference |

| Bromoethane | NaOEt | Ethanol | Ethyl 2-ethyl-3-oxobutanoate | - | libretexts.org |

| Benzyl bromide | NaOEt | Ethanol | Ethyl 2-benzyl-3-oxobutanoate | - | kuleuven.be |

| Various alkyl halides | K₂CO₃ | Phase-transfer catalyst | C- and O-alkylated products | Varies | - |

Condensation Reactions with Diverse Reagents (e.g., Knoevenagel, Claisen)

Ethyl 3-oxobutanoate is a common substrate in various condensation reactions, leading to the formation of new carbon-carbon bonds and functionalized products.

The Knoevenagel condensation involves the reaction of ethyl acetoacetate with aldehydes or ketones, typically catalyzed by a weak base. This reaction is a reliable method for synthesizing α,β-unsaturated compounds. For example, the condensation with benzaldehyde (B42025) yields (Z)-ethyl 2-benzylidene-3-oxobutanoate. nih.gov The use of ionic liquids as solvents can provide a greener alternative to traditional organic solvents, with yields of the condensed products ranging from 44-84% depending on the specific aldehyde and reaction conditions. blucher.com.brscielo.br

The following table presents examples of Knoevenagel condensation reactions with various aromatic aldehydes:

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 75 | blucher.com.br |

| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 84 | scielo.br |

| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 65 | scielo.br |

| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 44 | scielo.br |

The Claisen condensation of two molecules of ethyl acetate is the classical method for synthesizing ethyl 3-oxobutanoate. libretexts.org Mixed or crossed Claisen condensations, where ethyl acetoacetate reacts with a different ester, can also be performed to generate a variety of β-keto esters. study.com The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. libretexts.org

Cyclization and Heterocyclic Ring Formation via Ethyl 3-Oxobutanoate Precursors

Ethyl 3-oxobutanoate is a cornerstone in the synthesis of a wide range of heterocyclic compounds due to its ability to react with various dinucleophiles.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multicomponent reaction that utilizes two equivalents of a β-keto ester like ethyl acetoacetate, an aldehyde, and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.org This reaction is highly versatile, and various catalysts, including p-toluenesulfonic acid under ultrasonic irradiation, have been employed to improve yields, which can exceed 90%. wikiwand.com

Pyrimidine Synthesis: The Biginelli reaction is another important multicomponent reaction that employs ethyl acetoacetate, an aldehyde, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. wikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids, and various modifications have been developed to improve yields and expand the substrate scope. taylorandfrancis.com Modern protocols, such as using diisopropylethylammonium acetate as a promoter, can lead to high yields of tetrahydropyrimidines at room temperature. acs.org

The table below showcases the yields of the Biginelli reaction with different aldehydes:

| Aldehyde | Urea/Thiourea | Catalyst/Solvent | Yield (%) | Reference |

| Benzaldehyde | Urea | DIPEAc | >98 | mdpi.com |

| 4-Chlorobenzaldehyde | Urea | DIPEAc | High | acs.org |

| 4-Methylbenzaldehyde | Thiourea | DIPEAc | High | acs.org |

Pyrrole (B145914) Synthesis: The Knorr pyrrole synthesis is a classical method for preparing substituted pyrroles. It involves the reaction of an α-amino-ketone with a β-keto ester like ethyl acetoacetate. wikipedia.org The α-amino-ketone is often generated in situ from the corresponding oxime. The original Knorr synthesis used two equivalents of ethyl acetoacetate, with one being converted to ethyl 2-oximinoacetoacetate, which is then reduced in the presence of the second equivalent to form the pyrrole ring. echemi.com Yields can be high, with some modifications reporting close to 80%. wikipedia.org

Mechanistic Studies of Chemical Reactions Involving Ethyl 3 Oxobutanoate

Keto-Enol Tautomerism: Equilibrium, Dynamics, and Solvent Effects

Ethyl 3-oxobutanoate provides a classic example of keto-enol tautomerism, a process involving the interconversion of a keto form (ethyl 3-oxobutanoate) and an enol form (ethyl 3-hydroxybut-2-enoate). chemistrysteps.comwikipedia.org This equilibrium is fundamental to understanding the compound's stability and reactivity. The enol form is stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding. pressbooks.publibretexts.org

Experimental and Theoretical Investigations of Tautomeric Forms

The equilibrium between the keto and enol tautomers has been extensively studied using both experimental techniques and theoretical calculations. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly powerful tool for this analysis, as the tautomeric interconversion is slow on the NMR timescale, allowing for the distinct observation and quantification of both forms. pressbooks.pubopenstax.org Experimental measurements show that under normal conditions in the neat liquid, the equilibrium mixture contains approximately 7-8% of the enol form. wikipedia.orglibretexts.org

Solvent polarity plays a crucial role in shifting the tautomeric equilibrium. Following Meyer's rule, there is a general trend that the proportion of the keto tautomer increases with rising solvent polarity. openstax.org This is because the more polar keto form is better stabilized by polar solvents. openstax.org In contrast, non-polar solvents favor the enol form, where intramolecular hydrogen bonding is more significant. vanderbilt.edu For instance, in non-polar n-hexane, the enol form can be predominant. quora.com

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by calculating the relative energies and stabilities of the tautomers. libretexts.org These computational models help elucidate the structural and electronic factors that influence the equilibrium, such as the stabilizing effect of intramolecular hydrogen bonds in the enol form. libretexts.org

Interactive Data Table: Tautomeric Composition of Ethyl 3-Oxobutanoate in Various Solvents

| Solvent | % Keto Form | % Enol Form | Polarity Nature |

| Gas Phase | ~51% | ~49% | N/A |

| n-Hexane | ~36% | ~64% | Non-polar |

| Neat Liquid | ~92% | ~8% | Polar (self-solvated) |

| Ethanol | High | Low | Polar, Protic |

| Acetonitrile | High | Low | Polar, Aprotic |

| DMSO | Lower | Higher | Polar, Aprotic (H-bond acceptor) |

Note: Values are approximate and can vary with temperature and concentration. The trend illustrates the general effect of solvent polarity.

Enthalpy of Mixing and Formation in Tautomeric Systems

The thermochemistry of the ethyl 3-oxobutanoate tautomeric system is complicated by the presence of two distinct species in equilibrium. libretexts.org Calorimetric and chromatographic studies have been employed to determine the thermodynamic properties of the individual tautomers. quora.comlibretexts.org

A key finding is the existence of a non-zero, endothermic enthalpy of mixing between the keto and enol tautomers. quora.comlibretexts.org This term, measured at approximately +7.1 kJ·mol⁻¹, indicates that the equilibrium mixture is destabilized relative to the pure, unmixed components. quora.comlibretexts.org This enthalpy of mixing is a crucial factor in accurately calculating the enthalpies of formation for the pure tautomers from data obtained on the equilibrium mixture.

Through techniques such as correlation-gas chromatography, the vaporization enthalpies of the pure tautomers have been measured. These values, along with NMR data on liquid-phase enthalpy differences, have allowed for the calculation of the standard molar enthalpies of formation (ΔfH°m) for both the keto (ethyl 3-oxobutanoate) and the more stable enol (ethyl Z-3-hydroxy-2-butenoate) forms in both the liquid and gas phases. quora.comlibretexts.org

Interactive Data Table: Thermochemical Properties of Ethyl 3-Oxobutanoate Tautomers at 298.15 K

| Property | Ethyl 3-oxobutanoate (Keto) | Ethyl Z-3-hydroxy-2-butenoate (Enol) | Equilibrium Mixture | Unit | Source |

| ΔfH°m(l) | -639.8 ± 2.4 | -647.7 ± 2.4 | -640.4 ± 1.1 | kJ·mol⁻¹ | quora.comlibretexts.org |

| ΔfH°m(g) | -578.2 ± 3.3 | -593.0 ± 2.7 | -586.2 ± 1.5 | kJ·mol⁻¹ | libretexts.org |

| ΔvapH°m | 61.6 ± 2.2 | 54.7 ± 1.3 | 54.2 ± 1.0 | kJ·mol⁻¹ | quora.comlibretexts.org |

Nucleophilic Reactivity of Ethyl 3-Oxobutanoate Enolates

The methylene (B1212753) protons (α-protons) situated between the two carbonyl groups of ethyl 3-oxobutanoate are significantly acidic (pKa ≈ 11). vanderbilt.eduwordpress.com Treatment with a suitable base, such as sodium ethoxide, readily deprotonates the α-carbon to generate a resonance-stabilized enolate ion. wikipedia.orgopenstax.org This enolate is a potent carbon nucleophile and a key intermediate in many important carbon-carbon bond-forming reactions. pressbooks.pub

Alkylation and Acylation Mechanisms (e.g., Sₙ2 substitution)

The enolate of ethyl 3-oxobutanoate readily undergoes alkylation when treated with alkyl halides. pressbooks.publibretexts.org The mechanism for this transformation is a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orglibretexts.orgucsb.edu The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. libretexts.org This reaction is highly efficient for methyl and primary alkyl halides, while secondary halides react more poorly and tertiary halides are unsuitable due to competing E2 elimination reactions. libretexts.org

The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. digimat.inic.ac.uk Consequently, a competition exists between C-alkylation (the desired pathway) and O-alkylation (forming an enol ether). ucsb.edu The outcome is influenced by factors such as the solvent, the metal counter-ion, and the nature of the electrophile. ic.ac.uk For synthetic purposes, conditions are typically chosen to favor C-alkylation. ic.ac.uk

Acylation of the enolate can also occur, typically by reaction with an acyl chloride or anhydride. However, direct acylation of reactive enolates often favors O-acylation. 182.160.97 To achieve C-acylation, less reactive acylating agents, such as another ester molecule, are often employed, as seen in the Claisen condensation. 182.160.97

Michael Addition Pathways

The enolate of ethyl 3-oxobutanoate serves as an excellent "Michael donor" in Michael addition reactions. spcmc.ac.inchemistrysteps.com This reaction involves the 1,4-nucleophilic addition (or conjugate addition) of the enolate to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". libretexts.orgspcmc.ac.inlibretexts.org

The mechanism proceeds in three key steps:

Enolate Formation: A base deprotonates the α-carbon of ethyl 3-oxobutanoate to form the stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.orgmasterorganicchemistry.com This breaks the π-bond of the alkene and pushes electron density through the conjugated system to form a new, intermediate enolate. spcmc.ac.in

Protonation: The intermediate enolate is protonated (typically by the solvent or upon acidic workup) at its α-carbon to yield the final 1,5-dicarbonyl addition product. masterorganicchemistry.comlumenlearning.com

This pathway is thermodynamically favored over the alternative 1,2-addition (direct attack at the carbonyl carbon) because the resulting 1,5-dicarbonyl product is more stable. chemtube3d.com The use of a stabilized nucleophile like the ethyl 3-oxobutanoate enolate ensures the reaction is reversible, allowing the more stable conjugate addition product to predominate. chemtube3d.com

Claisen Condensation and Related Self-Condensation Mechanisms

Ethyl 3-oxobutanoate is the characteristic product of the Claisen condensation, a base-catalyzed reaction between two molecules of an ester, such as ethyl acetate (B1210297). openstax.orgquora.comlibretexts.org The mechanism involves one ester molecule being converted to its enolate, which then acts as a nucleophile. chemistrysteps.com

The enolate of ethyl 3-oxobutanoate can itself participate as the nucleophilic component in related condensation reactions, such as mixed Claisen condensations. vanderbilt.edu The fundamental mechanism follows these steps:

Enolate Formation: A base (typically an alkoxide, like sodium ethoxide) removes an α-proton from ethyl 3-oxobutanoate to form the nucleophilic enolate. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. This forms a tetrahedral intermediate. chemistrysteps.comopenstax.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion as the leaving group. chemistrysteps.comopenstax.org

Electrophilic Reactivity and Addition Reactions

The electrophilic character of ethyl 3-oxobutanoate is most pronounced at the carbonyl carbons. However, its most significant and widely utilized reactions stem from the nucleophilic character of the enolate formed by deprotonation of the α-carbon. This enolate is a soft nucleophile and readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the Michael reaction. rsc.orgrsc.org

In the Michael addition, the enolate of ethyl 3-oxobutanoate adds to the β-carbon of an α,β-unsaturated acceptor, such as an enone, enal, or unsaturated ester. rsc.org The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate. The mechanism involves the initial deprotonation of the α-carbon of ethyl 3-oxobutanoate, followed by the nucleophilic attack of the resulting enolate on the β-carbon of the Michael acceptor. Subsequent protonation of the resulting enolate yields the 1,5-dicarbonyl addition product. matrix-fine-chemicals.com

Another important addition reaction involving the nucleophilic enolate of ethyl 3-oxobutanoate is the Knoevenagel condensation. foodb.cathermofisher.com This reaction involves the condensation of an active methylene compound, such as ethyl 3-oxobutanoate, with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine. The mechanism proceeds via the formation of the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. foodb.ca The removal of water during the reaction helps to drive the equilibrium towards the formation of the product. thermofisher.com

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations involving ethyl 3-oxobutanoate.

In a kinetic study of a Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid, the reaction was found to follow pseudo-first-order kinetics. The activation energy (Ea) for this specific reaction was determined to be 43.1014 kJ/mol. mdpi.com While this provides a valuable data point, it is important to note that activation parameters are highly dependent on the specific reactants and reaction conditions.

| Reaction | Reactants | Catalyst | Rate Law | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Michael Addition | Ethyl acetoacetate (B1235776) and 2-ethylhexyl acrylate | DBU or K2CO3 | Second order overall | Not explicitly stated | Not explicitly stated |

| Knoevenagel Condensation | 5-methoxy-1-tetralone and glyoxylic acid | Sulfuric acid | Pseudo-first-order | 43.1014 | 8.4608 × 10^3 (mL/(mmol·min)) |

This table presents available kinetic data for reactions involving ethyl 3-oxobutanoate or similar systems. The lack of comprehensive data highlights the need for further kinetic studies on a wider range of reactions.

The thermodynamic properties of ethyl 3-oxobutanoate are complicated by its existence as a tautomeric mixture of the keto and enol forms. wikipedia.org Thermochemical studies have provided valuable data on the enthalpies of formation and vaporization of these tautomers.

Thermodynamic Data for Ethyl 3-Oxobutanoate Tautomers at 298.15 K

| Tautomer | State | Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) | Enthalpy of Vaporization (ΔvapH°m) (kJ·mol⁻¹) |

| Ethyl 3-oxobutanoate (keto) | Gas | -578.2 ± 3.3 | 61.6 ± 2.2 |

| Ethyl 3-oxobutanoate (keto) | Liquid | -639.8 ± 2.4 | - |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | Gas | -593.0 ± 2.7 | 54.7 ± 1.3 |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | Liquid | -647.7 ± 2.4 | - |

Data sourced from Umnahanant and Chickos. wikipedia.org

The enol form is enthalpically more stable in the gas phase, but the keto form predominates in the liquid phase, suggesting an entropic disadvantage for the enol form. wikipedia.org An endothermic enthalpy of mixing of 7.1 ± 2.1 kJ·mol⁻¹ has also been reported, which destabilizes the tautomeric mixture relative to the pure components. wikipedia.org

While these data are crucial for understanding the intrinsic properties of ethyl 3-oxobutanoate, there is a notable lack of comprehensive studies reporting the enthalpy (ΔH) and entropy (ΔS) changes for its key reactions, such as the Michael addition and Knoevenagel condensation. Such data would be invaluable for a complete thermodynamic profiling of these important synthetic transformations.

Catalytic Roles and Mechanisms in Organic Transformations

Ethyl 3-oxobutanoate is a key building block in several multi-component reactions that are fundamental to the synthesis of a wide range of heterocyclic compounds. These reactions are typically catalyzed by acids or bases, and the mechanism often involves the initial activation of ethyl 3-oxobutanoate.

One prominent example is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that produces dihydropyridine (B1217469) derivatives from an aldehyde, two equivalents of a β-keto ester like ethyl acetoacetate, and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. chemeurope.comwikipedia.org The mechanism is thought to proceed through initial Knoevenagel condensation and the formation of an enamine intermediate, which then condense to form the dihydropyridine ring. organic-chemistry.org The dihydropyridine product can then be oxidized to the corresponding pyridine. wikipedia.org

Another important reaction is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of ethyl acetoacetate. Subsequent cyclization and dehydration yield the dihydropyrimidinone product. organic-chemistry.org

While ethyl 3-oxobutanoate is primarily a reactant in these catalytic transformations, its derivatives can also be employed as precursors for the synthesis of organocatalysts. The versatile functionality of the molecule allows for its incorporation into more complex structures that can exhibit catalytic activity.

Applications of Ethyl 3 Oxobutanoate in Advanced Organic Synthesis Research

Building Block for Complex Molecules and Natural Product Scaffolds

The structural features of ethyl 3-oxobutanoate make it an exceptional building block for constructing the carbon skeletons of intricate organic molecules. The presence of the β-keto ester moiety allows for a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular architectures found in pharmaceuticals and natural products.

Synthesis of β-Keto Esters and Diketones

Ethyl 3-oxobutanoate is a classic example of a β-keto ester and serves as a foundational starting material for the synthesis of more complex analogs and 1,3-diketones. The methylene (B1212753) protons situated between the two carbonyl groups are particularly acidic (pKa ≈ 11), facilitating the formation of a stabilized enolate ion upon treatment with a suitable base like sodium ethoxide. ucalgary.ca This enolate is a potent nucleophile that can be readily acylated.

One established method involves the C-acylation of acetoacetic esters with 1-acylbenzotriazoles in the presence of sodium hydride, which, after a regioselective deacetylation step, yields a variety of acyl- and aroyl-acetic esters. researchgate.net A similar strategy can be applied to synthesize β-diketones. researchgate.net These reactions significantly expand the molecular complexity from the simple ethyl 3-oxobutanoate framework.

Modern approaches, such as soft enolization, provide efficient pathways for the synthesis of 1,3-dicarbonyl compounds. This technique involves the acylation of ketones and thioesters without the need for pre-forming the enolate, offering a direct and versatile method for creating β-keto esters and 1,3-diketones. organic-chemistry.org

Table 1: Representative Methods for β-Keto Ester and Diketone Synthesis

| Method | Starting Materials | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| C-Acylation/ Deacetylation | Ethyl acetoacetate (B1235776), 1-Acylbenzotriazoles | Sodium hydride | Acyl/Aroyl-acetic esters | researchgate.net |

| Decarboxylative Claisen Condensation | Substituted malonic acid half oxyesters, Acyl donors | Magnesium enolates | α-substituted β-keto esters | organic-chemistry.org |

| Ti-Crossed Claisen Condensation | Ketene silyl acetals, Acid chlorides | TiCl4 | α-monoalkylated esters | organic-chemistry.org |

Construction of Substituted Carboxylic Acids (e.g., via Malonic Ester Synthesis Analogs)

The acetoacetic ester synthesis is a classic organic reaction that closely parallels the malonic ester synthesis, providing a powerful tool for creating α-substituted ketones. wikipedia.org The process begins with the deprotonation of the α-carbon of ethyl 3-oxobutanoate to form an enolate, which is then alkylated via an SN2 reaction with an alkyl halide. ucalgary.caopenochem.org

The standard procedure involves subsequent hydrolysis of the ester and decarboxylation upon heating to yield a methyl ketone. ucalgary.cawikipedia.org However, by modifying the hydrolysis conditions, this synthesis can be adapted to produce substituted carboxylic acids. Specifically, if the alkylated β-keto ester is subjected to strong basic hydrolysis (saponification) followed by careful acidification without heating, the intermediate β-keto acid can be isolated. Alternatively, "acidic hydrolysis" using concentrated base followed by acidification can cleave the acetyl group, leading to a substituted acetic acid. wordpress.com This versatility allows for the construction of a variety of substituted carboxylic acid derivatives from the ethyl 3-oxobutanoate scaffold.

Precursor for Heterocyclic Compound Research

Ethyl 3-oxobutanoate is a cornerstone in heterocyclic chemistry, serving as a readily available precursor for a diverse array of ring systems. foodb.ca Its ability to react with various dinucleophiles makes it a key component in many classical multicomponent reactions.

Pyrroles, Pyridines, Pyrazolones, and Pyrimidines

The synthesis of numerous nitrogen-containing heterocycles relies on ethyl 3-oxobutanoate as a key building block.

Pyrroles and Pyridines : The Paal-Knorr synthesis allows for the creation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in Ethyl 3-oxobutanoate can be used to construct the necessary 1,4-dicarbonyl precursor. Additionally, the Hantzsch pyridine (B92270) synthesis is a well-known multicomponent reaction that condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester like ethyl 3-oxobutanoate to form dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. ambeed.comwikipedia.orgchemtube3d.comorganic-chemistry.orgchemeurope.com

Pyrazolones : The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as ethyl 3-oxobutanoate, with a hydrazine derivative. chemhelpasap.comjk-sci.comresearchgate.netslideshare.netnih.gov This reaction proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl, leading to cyclization and the formation of a pyrazolone ring system. chemhelpasap.com

Pyrimidines : The Biginelli reaction is a classic one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This acid-catalyzed reaction involves the condensation of ethyl 3-oxobutanoate, an aryl aldehyde, and urea (B33335) or thiourea (B124793). mercer.edusennosbiotech.comamazonaws.com The resulting DHPMs are a significant class of heterocyclic compounds with various biological activities. Recent advancements have focused on developing more efficient and greener protocols for this important transformation. sennosbiotech.comrsc.org

Table 2: Synthesis of Pyrimidines via Biginelli-like Reaction

| Reactants | Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|

| 3,5-Diaminotriazole, Benzaldehyde (B42025), Ethyl 3-oxobutanoate | Citric acid | EtOH, reflux | 2-Amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivative | rsc.org |

| 4-Methoxybenzaldehyde, Urea, Ethyl 3-oxobutanoate | HCl | EtOH | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mercer.edu |

Benzothiazine Derivatives

Benzothiazines are an important class of sulfur- and nitrogen-containing heterocycles. One of the primary synthetic routes to the 4H-benzo[b] nih.govresearchgate.netthiazine core involves the condensation of 2-aminothiophenol with various carbonyl compounds. nih.gov Ethyl 3-oxobutanoate can serve as the dicarbonyl component in this reaction. The synthesis proceeds via a nucleophilic attack of the thiol group or the amino group of 2-aminothiophenol on the carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to form the benzothiazine ring system. This reaction provides a direct pathway to functionalized benzothiazine derivatives. ekb.eg

Stereoselective Synthesis of Chiral Intermediates

The creation of specific stereoisomers is critical in pharmaceutical and natural product synthesis. Ethyl 3-oxobutanoate and its derivatives are valuable substrates for stereoselective reactions, enabling the synthesis of enantiomerically pure chiral building blocks. wikipedia.orgsigmaaldrich.comharvard.eduyoutube.comnih.gov

A key application is the asymmetric reduction of the keto group in ethyl 3-oxobutanoate derivatives. For instance, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate is a widely studied transformation that yields optically active ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate. mdpi.com These chiral hydroxyesters are crucial intermediates for the synthesis of important pharmaceuticals. mdpi.com This reduction can be achieved with high enantioselectivity using biocatalysts, such as whole-cell microorganisms or isolated enzymes. nih.govresearchgate.netresearchgate.net

Table 3: Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate

| Catalyst/Microorganism | Product Enantiomer | Yield | Enantiomeric Excess (e.e.) | Ref. |

|---|---|---|---|---|

| Recombinant E. coli strains (aldehyde reductase & glucose dehydrogenase) | (R)-CHBE* | 90.5% | 99% | nih.gov |

| Aureobasidium pullulans CGMCC 1244 | (S)-CHBE* | >95% | >99% | researchgate.net |

| Lactobacillus kefir | (S)-CHBE* | 97% | 99.5% | researchgate.net |

| Recombinant E. coli (carbonyl reductase & glucose dehydrogenase) | (R)-CHBE* | >99% | >99% | mdpi.com |

\CHBE: Ethyl 4-chloro-3-hydroxybutanoate*

Furthermore, chiral auxiliaries can be employed to direct stereoselective alkylation reactions on the α-carbon of ethyl 3-oxobutanoate, leading to the formation of chiral intermediates with a new stereocenter. This approach is fundamental in asymmetric synthesis for building complex molecules with precise stereochemical control.

Production of Chiral Alcohols and Hydroxybutyrates

The asymmetric reduction of the ketone group in ethyl 3-oxobutanoate and its derivatives is a key strategy for producing chiral alcohols and hydroxybutyrates. These optically active compounds are crucial intermediates in the synthesis of natural products and pharmaceuticals. orgsyn.org Research in this area focuses on both biocatalytic and chemocatalytic methods to achieve high yields and enantioselectivity.

Microbial reduction is a widely explored green chemistry approach. For instance, the reduction of ethyl 2-methyl 3-oxobutanoate using the microalga Chlorella pyrenoidosa yields a mixture of diastereomers, with the anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters being produced with enantiomeric excesses (e.e.) of 89% and >99%, respectively. tandfonline.com Different strains of Chlorella have been shown to exhibit different stereoselectivities. tandfonline.com Baker's yeast (Saccharomyces cerevisiae) is another commonly used biocatalyst for the reduction of the keto group in ethyl 3-oxobutanoate, typically yielding (S)-(+)-ethyl 3-hydroxybutanoate with high optical purity. ethz.ch The enantiomeric excess of the product can be influenced by reaction conditions, such as maintaining low concentrations of the substrate during the reaction. researchgate.net

Chemical methods also provide efficient pathways to these chiral building blocks. One documented synthesis of ethyl (R)-(-)-3-hydroxybutanoate involves the reduction of ethyl 3-oxobutanoate using sodium borohydride in the presence of L-(+)-tartaric acid as a chiral auxiliary. prepchem.com This method results in the desired (R)-enantiomer with a yield of 59% and an enantiomeric excess of 79%. prepchem.com Furthermore, enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate can be obtained through enantioselective hydrogenation using chiral homogeneous ruthenium catalysts. orgsyn.orgethz.ch

The following table summarizes selected research findings on the synthesis of chiral alcohols and hydroxybutyrates from ethyl 3-oxobutanoate derivatives.

| Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric/Diastereomeric Excess |

| Ethyl 2-methyl 3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S)-ethyl 2-methyl 3-hydroxybutanoate | 17% (total) | 89% e.e. |

| Ethyl 2-methyl 3-oxobutanoate | Chlorella pyrenoidosa | syn-(2S, 3R)-ethyl 2-methyl 3-hydroxybutanoate | 17% (total) | >99% e.e. |

| Ethyl 3-oxobutanoate | Sodium borohydride / L-(+)-tartaric acid | Ethyl (R)-(-)-3-hydroxybutanoate | 59% | 79% e.e. |

| Ethyl 3-oxobutanoate | Baker's Yeast | (S)-(+)-ethyl 3-hydroxybutanoate | 70% | 94% e.e. |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% | 99% e.e. |

Use in Pharmaceuticals Intermediate Synthesis Research

Ethyl 3-oxobutanoate is a cornerstone in the synthesis of a wide array of pharmaceutical intermediates. nbinno.comatamanchemicals.com Its ability to participate in condensation and cyclization reactions makes it an ideal starting material for building the core structures of many heterocyclic compounds used in medicine. atamanchemicals.combritannica.comvedantu.com

A significant application is in the synthesis of pyrazole and pyrimidine derivatives. atamanchemicals.com For example, the condensation reaction between ethyl 3-oxobutanoate and phenylhydrazine is a classic method to produce 3-methyl-1-phenyl pyrazole-5-one, an important intermediate in the bulk drug industry. jru.edu.in This pyrazolone core is found in several analgesic and anti-inflammatory drugs. Similarly, its reaction with urea or thiourea leads to pyrimidine structures, which are central to numerous pharmaceuticals, including antibiotics and vitamins. atamanchemicals.com

Ethyl 3-oxobutanoate is a key building block for a variety of active pharmaceutical ingredients (APIs), including analgesics, antibiotics, and antimalarial agents. atamanchemicals.com For instance, derivatives of ethyl 3-oxobutanoate are employed in the synthesis of quinoline-based antimalarial drugs. britannica.com

Furthermore, chiral hydroxybutyrates derived from ethyl 3-oxobutanoate are valuable intermediates. Ethyl (R)-3-hydroxybutyrate is a versatile starting material for the synthesis of β-lactamase inhibitors. researchgate.net The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate yields chiral ethyl 4-chloro-3-hydroxybutanoate, a critical intermediate for several drugs. nih.govmdpi.comgoogle.com The (R)-enantiomer is used to synthesize carnitine and (R)-4-amino-3-hydroxybutanoic acid (GABOB), while the (S)-enantiomer can be enzymatically converted into ethyl (R)-4-cyano-3-hydroxybutanoate, another key pharmaceutical intermediate. researchgate.netgoogle.com

The table below details specific examples of pharmaceutical intermediates synthesized from ethyl 3-oxobutanoate and its derivatives.

| Starting Material | Reagent(s) | Intermediate Synthesized | Therapeutic Area/Drug Class |

| Ethyl 3-oxobutanoate | Phenylhydrazine | 3-Methyl-1-phenyl pyrazole-5-one | Analgesics, Anti-inflammatories |

| Ethyl 3-oxobutanoate | Urea/Thiourea | Pyrimidine derivatives | Antibiotics, Vitamins |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant Ketoreductase | Ethyl (S)-4-chloro-3-hydroxybutanoate | Precursor for various APIs |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Sodium cyanide, Halohydrin dehalogenase | Ethyl (R)-4-cyano-3-hydroxybutanoate | General Pharmaceutical Intermediate |

| Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase / NADPH regeneration system | Ethyl (R)-4-chloro-3-hydroxybutanoate | L-carnitine, GABOB synthesis |

Biochemical and Biological Research Applications of Ethyl 3 Oxobutanoate and Its Isotopologues

Elucidation of Metabolic Pathways and Biosynthetic Mechanisms Using Isotopic Tracers

Isotopically labeled compounds are instrumental in deciphering complex metabolic networks. By introducing a labeled molecule into a biological system, scientists can follow its transformation and incorporation into other molecules, thereby mapping out metabolic routes and understanding the flow of atoms through these pathways.

Ethyl 3-oxo(3-¹⁴C)butanoate serves as a precursor for radiolabeled acetoacetate (B1235776), which can be readily taken up and utilized by various non-human model organisms to trace carbon flow. In biological systems, ethyl 3-oxobutanoate is hydrolyzed to acetoacetate, a primary ketone body. The ¹⁴C label at the C-3 position allows for the tracking of this carbon atom as it moves through different metabolic pathways.

For instance, in microbiological studies, the metabolism of ethyl acetoacetate has been observed in organisms like Leptospira interrogans. This bacterium can metabolize ketone bodies, and introducing ¹⁴C-labeled ethyl acetoacetate would enable the precise tracking of carbon from this precursor into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and lipid synthesis. researchgate.net The general principle of using ¹⁴C-labeled precursors to follow metabolic pathways is well-established. For example, ¹⁴C-acetate is a commonly used tracer to study fatty acid and glycerolipid metabolism in plants. nih.govnih.gov By supplying ¹⁴C-acetate and monitoring the distribution of the radiolabel in different lipid classes over time, researchers can determine the rates of synthesis and turnover of these molecules. nih.govnih.gov A similar "pulse-chase" approach with ethyl 3-oxo(3-¹⁴C)butanoate can elucidate the dynamics of ketone body utilization and its contribution to the carbon pools of various cellular components in non-human systems.

The metabolism of ketone bodies is intrinsically linked to that of amino acids and fatty acids. Ethyl 3-oxo(3-¹⁴C)butanoate is an excellent tracer for investigating these interconnections. Upon hydrolysis to [3-¹⁴C]acetoacetate, the radiolabel can be followed into pathways of ketogenesis and ketolysis. In extrahepatic tissues, acetoacetate is activated to acetoacetyl-CoA, which is then cleaved to two molecules of acetyl-CoA. The ¹⁴C-labeled acetyl-CoA can then enter the TCA cycle or be used for the synthesis of other compounds, including certain amino acids.

Studies on the metabolism of branched-chain amino acids have utilized ¹⁴C-labeled 2-oxo acids, which are structurally related to acetoacetate, to track their metabolic fate. For example, the metabolism of [1-¹⁴C]valine and its corresponding 2-oxo acid, 3-methyl-2-oxo[1-¹⁴C]butanoate, has been investigated in isolated perfused rat kidneys to understand the rates of transamination and oxidation. nih.gov Similarly, infusing ¹⁴C-labeled ketone bodies like acetoacetate allows for the determination of ketone body kinetics in vivo. iaea.orgnih.gov By using ethyl 3-oxo(3-¹⁴C)butanoate, researchers can generate [3-¹⁴C]acetoacetate in situ and trace the labeled carbon as it is incorporated into non-essential amino acids that are synthesized from TCA cycle intermediates. This provides quantitative data on the contribution of ketone bodies to the amino acid pool under different physiological conditions.

Enzymatic Studies and Biocatalysis Research

Ethyl 3-oxobutanoate and its derivatives are common substrates in enzymatic studies, particularly for oxidoreductases. The use of isotopically labeled versions of these substrates can provide detailed information about the mechanisms of these enzyme-catalyzed reactions.

Ethyl 3-oxobutanoate is a prochiral ketone, making it an ideal substrate for studying the stereoselectivity of carbonyl reductases. These enzymes catalyze the reduction of the ketone group to a hydroxyl group, producing chiral hydroxyesters. A wide variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae), Candida magnoliae, and Kluyveromyces lactis, contain carbonyl reductases that can reduce ethyl 3-oxobutanoate and its derivatives. nih.govnottingham.edu.cnnih.gov

For example, a novel carbonyl reductase from Kluyveromyces lactis was identified and shown to reduce ethyl 4-chloroacetoacetate, a derivative of ethyl 3-oxobutanoate, to ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov Similarly, reductases from Candida magnoliae have been extensively studied for their ability to stereoselectively reduce alkyl 3-oxobutanoates. researchgate.net The substrate specificity of these enzymes can be systematically investigated by using a range of substituted 3-oxobutanoate esters.

| Enzyme Source | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 3-oxobutanoate | Ethyl (S)-3-hydroxybutanoate | Moderate to high (can be enhanced) | nottingham.edu.cn |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High | nih.gov |

| Kluyveromyces lactis | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Enantioselective | nih.gov |

| Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | High | nih.gov |

The use of isotopically labeled substrates like ethyl 3-oxo(3-¹⁴C)butanoate is a powerful technique for elucidating the mechanisms of enzyme-catalyzed reactions. By tracking the position of the isotope in the product, researchers can infer the stereochemical course of the reaction and identify bond-breaking and bond-forming steps.

While direct studies using ethyl 3-oxo(3-¹⁴C)butanoate for mechanistic elucidation of carbonyl reductases are not extensively reported in the provided context, the principles are well-established. For example, if the reduction of ethyl 3-oxo(3-¹⁴C)butanoate by a carbonyl reductase were to proceed through a mechanism involving decarboxylation, the ¹⁴C label would be lost as ¹⁴CO₂. Conversely, if the keto group is directly reduced, the ¹⁴C label would be retained in the resulting ethyl 3-hydroxybutanoate. This allows for the discrimination between different possible reaction pathways. Furthermore, kinetic isotope effect studies, where the reaction rate is compared between a labeled and an unlabeled substrate, can provide information about the rate-limiting step of the enzymatic reaction.

Research on Biochemical Interactions and Inhibitory Activities (non-clinical)

Beyond its role as a metabolic tracer and enzyme substrate, ethyl 3-oxobutanoate and its derivatives have been investigated for their biochemical interactions and inhibitory activities in non-clinical research settings. These studies explore the potential of these compounds to modulate biological processes.

Ethyl acetoacetate has been identified as an inhibitor of bacterial biofilm formation. chemicalbook.com Biofilms are communities of bacteria that are notoriously difficult to eradicate and are a significant concern in various settings. Studies have shown that ethyl acetoacetate can reduce the growth and biofilm amounts of pathogenic bacteria such as Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica. chemicalbook.com

In addition to its effects on bacteria, derivatives of ethyl 3-oxobutanoate have been synthesized and evaluated for other biological activities. For example, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have demonstrated anthelmintic and cytotoxic potentials in non-clinical studies. nih.gov These findings suggest that the ethyl 3-oxobutanoate scaffold can be a starting point for the development of new therapeutic agents. The inhibitory effects of these compounds are often evaluated through in vitro assays that measure the modulation of enzyme activity or the inhibition of microbial growth.

| Compound/Derivative | Biological Activity | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Antibiofilm | Cronobacter sakazakii, Serratia marcescens, Yersinia enterocolitica | Reduced growth and biofilm formation | chemicalbook.com |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives | Anthelmintic | Pheretima posthuma, Ascaridia galli | Demonstrated killing of worms | nih.gov |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives | Cytotoxic | Brine shrimp lethality assay | Showed cytotoxic potential | nih.gov |

Studies on Bacterial Biofilm Inhibition

Ethyl 3-oxobutanoate, also known as ethyl acetoacetate (EAA), has been identified as a novel inhibitor of bacterial biofilm formation. oup.com Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced matrix, which are notoriously difficult to eradicate and contribute to a majority of human bacterial infections. oup.com Research has demonstrated that EAA is effective in reducing bacterial growth, the total amount of biofilm, and the count of live bacterial cells. oup.com

In a comparative study, EAA was investigated alongside its homologue, acetoacetate (AAA), for its inhibitory effects on pathogenic bacteria such as Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica. oup.com The findings indicated that while both compounds could inhibit biofilm formation, EAA was generally more effective, demonstrating its inhibitory action at lower concentrations. oup.com The half-maximal inhibitory concentration (IC50) values for EAA ranged from 0.31 mg/ml to 5.6 mg/ml across the tested pathogens. oup.commedchemexpress.com For instance, EAA was shown to reduce live bacterial cell counts by up to 3 logs. oup.com The discovery of EAA's anti-biofilm properties opens potential avenues for applications where the reduction of bacterial biofilms is desirable. oup.comgoogle.com Further studies have also noted its impact on the biofilm-forming ability of Leptospira interrogans, particularly under nutrient-limited conditions. nih.gov

Table 1: IC50 Values for Biofilm Inhibition by Ethyl Acetoacetate (EAA) and Acetoacetate (AAA)

| Bacterial Pathogen | Compound | IC50 Range (mg/ml) | Reference |

|---|---|---|---|

| Cronobacter sakazakii | EAA | 0.31 - 5.6 | oup.com |

| Serratia marcescens | EAA | 0.31 - 5.6 | oup.com |

| Yersinia enterocolitica | EAA | 0.31 - 5.6 | oup.com |

| Cronobacter sakazakii | AAA | 20 - 24 | oup.com |

| Serratia marcescens | AAA | 24 - 35 | oup.com |

Investigation of Interactions with Biomolecules

Ethyl 3-oxobutanoate is actively involved in interactions with various biomolecules, a characteristic often studied using its isotopologue, ethyl 3-oxo(3-14C)butanoate. The carbon-14 (B1195169) label serves as a tracer, enabling researchers to follow the metabolic fate of the molecule in biological systems. rsc.orgscispace.com

One significant interaction is its role as a precursor for post-translational modifications of proteins. Research has shown that incubating human liver cancer cells (HepG2) with ethyl acetoacetate leads to a dose-dependent increase in histone lysine (B10760008) acetoacetylation (Kacac). nih.gov It is proposed that the cells convert ethyl acetoacetate into acetoacetyl-CoA, which then serves as the donor for the acetoacetyl group that modifies histone proteins. nih.gov This modification is linked to cellular processes including gene expression, metabolism, and proliferation. nih.gov

The compound also interacts directly with enzymes. For example, ethyl acetoacetate is a substrate for aldo-keto reductase (AKR) enzymes. drew.edu Specifically, AKR 308, an enzyme from Saccharomyces cerevisiae homologous to Ara1p, has been shown to catalyze the reduction of ethyl acetoacetate. drew.edu The use of ethyl 3-oxo(3-14C)butanoate is critical in such metabolic studies, allowing for the precise tracking of the carbon backbone after enzymatic conversion. rsc.orgscispace.com For example, ethyl [3-14C]acetoacetate has been synthesized for use as a building block in preparing other labeled molecules for metabolic and biosynthetic research. rsc.orgscispace.com

HIV Replication Inhibition Research (in vitro)

In the context of Human Immunodeficiency Virus (HIV) research, ethyl 3-oxobutanoate is not typically investigated as a direct antiviral agent. Instead, it serves as a fundamental chemical building block in the synthesis of a wide array of potent anti-HIV compounds. Its chemical structure is highly versatile for constructing the complex molecular architectures of various classes of HIV inhibitors.

For instance, ethyl 3-oxobutanoate is a key starting material in the synthesis of quinoline (B57606) derivatives that act as HIV-1 integrase inhibitors. beilstein-journals.orgmdpi.com These compounds, such as BI 224436, function by binding to a non-catalytic, allosteric site on the integrase enzyme, which is essential for viral replication. beilstein-journals.org It is also used to create basic quinolinonyl diketo acid derivatives, which have demonstrated dual inhibition of HIV-1 integrase and the RNase H function of reverse transcriptase. nih.gov

Furthermore, ethyl 3-oxobutanoate is employed in the Knoevenagel condensation reaction to synthesize arylmethylene-β-ketoesters, which are precursors for 4-hydroxycoumarin (B602359) derivatives. nih.gov Certain compounds in this class have shown remarkable in vitro inhibition of HIV-1 replication, with one derivative exhibiting an IC50 of 0.01 nM and targeting the HIV-1 protease enzyme. nih.gov The compound is also utilized in synthesizing triazolopyrimidinone (B1258933) derivatives, which act as antagonists for chemokine receptors like CCR5, a key co-receptor for HIV entry into host cells. acs.org

Advanced Analytical Methodologies in Ethyl 3 Oxobutanoate Research

Spectroscopic Techniques for Structural and Isotopic Characterization

Spectroscopic methods are indispensable for the detailed characterization of ethyl 3-oxo(3¹⁴C)butanoate at the molecular level. These techniques provide insights into the compound's structural integrity, the precise location of isotopic labels, and the composition of its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H, ¹⁵N) for Positional Labeling and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ethyl 3-oxobutanoate and its isotopically labeled variants.

¹H and ¹³C NMR: These standard NMR techniques are fundamental for confirming the primary structure of ethyl 3-oxobutanoate. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum details the carbon framework. For instance, typical ¹H NMR chemical shifts for ethyl 3-hydroxybutanoate, a reduction product of ethyl 3-oxobutanoate, clearly distinguish the different proton environments within the molecule rsc.org. Similarly, ¹³C NMR is used to identify all the carbon atoms, including the carbonyl and ester groups rsc.org.

| ¹H NMR Data for Ethyl 3-hydroxybutanoate | |

| Chemical Shift (δ) ppm | Multiplicity |

| 4.06-4.22 | m |

| 3.22 | bs |

| 2.22-2.48 | m |

| 1.23 | d |

| 1.17 | t |

| ¹³C NMR Data for Ethyl 3-hydroxybutanoate | |

| Chemical Shift (δ) ppm | Assignment |

| 172.9 | C=O (ester) |

| 64.2 | -CH(OH)- |

| 60.6 | -OCH₂CH₃ |

| 42.7 | -CH₂COO- |

| 22.3 | -CH(OH)CH₃ |

| 14.0 | -OCH₂CH₃ |

²H and ¹⁵N NMR: When dealing with isotopically labeled compounds, including those enriched with deuterium (B1214612) (²H) or nitrogen-15 (¹⁵N), specialized NMR techniques are employed. While direct analysis of ethyl 3-oxo(3¹⁴C)butanoate does not involve ²H or ¹⁵N, the principles of using these isotopes in related research are informative. For example, in protein NMR studies, selective labeling with ²H and ¹⁵N simplifies complex spectra and allows for the study of molecular structure and dynamics. These methods are crucial for determining the precise location of isotopic labels within a molecule, which is vital for mechanistic and metabolic studies. The incorporation of isotopes like ¹³C can lead to observable couplings in ¹H NMR spectra, which can be used to confirm the position of the label nih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Tracer Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and it is particularly crucial for the analysis of isotopically labeled molecules like ethyl 3-oxo(3¹⁴C)butanoate.

Mass Spectrometry (MS): Standard MS techniques, often coupled with Gas Chromatography (GC-MS), are used to identify ethyl 3-oxobutanoate and its fragments. The mass spectrum provides a fingerprint of the molecule, with characteristic peaks corresponding to the parent ion and various fragments. For ethyl acetoacetate (B1235776), the parent ion is observed at m/z 130 .

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and the assessment of isotopic purity rsc.orgresearchgate.net. For ethyl 3-oxo(3¹⁴C)butanoate, HRMS can precisely measure the mass difference between the labeled and unlabeled compound, confirming the incorporation of the ¹⁴C isotope. This technique is also invaluable in tracer studies, where the labeled compound is followed through a biological or chemical system. The high resolution of Time-of-Flight (TOF) mass spectrometers allows for the accurate quantification of the isotopic enrichment of compounds containing various labels such as ¹³C, ¹⁵N, and ²H researchgate.net. The use of ¹⁴C-labeled compounds is a well-established method in pharmaceutical development, often analyzed by Accelerator Mass Spectrometry (AMS), a highly sensitive form of isotope ratio mass spectrometry science.gov.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Tautomer Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and can be used to study dynamic processes like tautomerism.

Functional Group Analysis: Both IR and Raman spectroscopy can identify the characteristic vibrational frequencies of the functional groups in ethyl 3-oxobutanoate, such as the C=O stretching of the ketone and ester groups, and the C-O stretching of the ester. For instance, the IR spectrum of ethyl acetoacetate shows characteristic bands for both the keto and enol forms researchgate.net.

Tautomer Identification: Ethyl 3-oxobutanoate exists as a mixture of keto and enol tautomers. IR and Raman spectroscopy are effective in identifying and quantifying the relative amounts of these tautomers. The keto form exhibits two distinct C=O stretching vibrations (one for the ketone and one for the ester), while the enol form shows a C=C stretching vibration and a hydrogen-bonded C=O stretching vibration at lower frequencies researchgate.netmdpi.com. The IR spectra of ethyl acetoacetate show dominant bands for the keto form at approximately 1744 cm⁻¹ and 1719 cm⁻¹, with minor doublet bands for the enol form around 1651 cm⁻¹ and 1636 cm⁻¹ researchgate.net.

| Characteristic IR Bands for Ethyl Acetoacetate Tautomers | |

| Wavenumber (cm⁻¹) | Assignment |

| 1744 | C=O stretch (ester) |

| 1719 | C=O stretch (ketone) |

| 1651 | C=C stretch |

| 1636 | C=O stretch (hydrogen-bonded) |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating ethyl 3-oxobutanoate from reaction mixtures, assessing its purity, and resolving its different isomers.

Gas Chromatography (GC) and Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common chromatographic methods used for the analysis of ethyl 3-oxobutanoate.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is routinely used to determine the purity of ethyl 3-oxobutanoate and to monitor the progress of reactions involving this compound wpmucdn.com. The choice of the stationary phase is critical for achieving good separation. For instance, a DB-1 column can be used to evaluate the conversion of ethyl 4-chloro-3-oxobutanoate in yeast reduction reactions arkat-usa.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for the analysis of less volatile or thermally labile compounds. HPLC can be used to separate the keto and enol tautomers of β-keto esters, as their interconversion is slow on the HPLC timescale nih.gov. A method for the separation of the enantiomers of ethyl 3-hydroxybutyrate has been developed using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol mat-test.com.

Chiral Chromatography for Enantiomeric Excess Determination

When ethyl 3-oxobutanoate or its derivatives are produced in chiral forms, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer. Chiral chromatography is the primary method for this analysis.

Chiral Gas Chromatography (GC): Chiral GC utilizes a chiral stationary phase to separate enantiomers. For example, a chiral alpha-dex 120 column has been used to determine the enantiomeric excess of ethyl 4-chloro-3-hydroxybutanoate arkat-usa.org. Similarly, a β-DEX 120 column was employed to determine the enantiomeric excess of ethyl 3-acetoxybutanoate rsc.org.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the separation of enantiomers of various drugs and chiral compounds nih.gov. Chiral stationary phases (CSPs) are used to achieve separation. For the analysis of ethyl 3-hydroxybutanoate, a Chiralcel OD-H column has been successfully employed to separate the enantiomers mat-test.com. The resolution of enantiomers is influenced by the mobile phase composition, temperature, and flow rate mat-test.com.

| Chiral GC and HPLC Conditions for Enantiomeric Excess Determination of Ethyl 3-oxobutanoate Derivatives | ||||

| Derivative | Technique | Chiral Stationary Phase | Mobile Phase/Column Temperature | Retention Times (min) |

| Ethyl 4-chloro-3-hydroxybutanoate | Chiral GC | alpha-dex 120 | 100 °C | D-enantiomer: 32.93, L-enantiomer: 33.96 |

| Ethyl 3-acetoxybutanoate | Chiral GC | β-DEX 120 | Not specified | (R): 15.2, (S): 16.1 |

| Ethyl 3-hydroxybutanoate | Chiral HPLC | Chiralcel OD-H | n-hexane/isopropyl alcohol (100:5) | (R): 15.6, (S): 11.9 |

Radiometric Detection Techniques for [14C]-Labeled Compounds

The analysis of compounds labeled with carbon-14 (B1195169) ([14C]), such as ethyl 3-oxo([14C])butanoate, relies on highly sensitive radiometric detection techniques. These methods quantify the beta particles emitted during the radioactive decay of [14C]. The selection of a specific technique is contingent upon the sample type, the required level of sensitivity, and the desired spatial resolution. The most prominent of these methodologies include liquid scintillation counting, quantitative whole-body autoradiography, and accelerator mass spectrometry.

Liquid Scintillation Counting (LSC)